Acetic acid, (2-acetyl-4-nitrophenoxy)-

Vue d'ensemble

Description

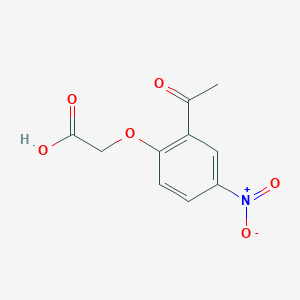

L’acide acétique, (2-acétyl-4-nitrophénoxy)- est un composé organique qui présente un cycle phényle substitué par des groupes acétyle et nitro, ainsi qu’une partie acide acétique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide acétique, (2-acétyl-4-nitrophénoxy)- implique généralement la nitration de l’acide phénylacétique suivie d’une acétylation. Le processus de nitration introduit un groupe nitro sur le cycle phényle, tandis que l’étape d’acétylation ajoute un groupe acétyle. Ces réactions sont généralement effectuées dans des conditions contrôlées pour garantir le motif de substitution souhaité sur le cycle phényle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

L’acide acétique, (2-acétyl-4-nitrophénoxy)- subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.

Réduction : Le groupe acétyle peut être réduit en alcool.

Substitution : Le cycle phényle peut subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution aromatique électrophile impliquent souvent des réactifs tels que les halogènes ou les acides sulfoniques.

Principaux produits formés

Oxydation : La réduction du groupe nitro donne des dérivés de l’aniline.

Réduction : La réduction du groupe acétyle forme des dérivés d’alcool.

Substitution : Divers dérivés phényles substitués sont formés en fonction de l’électrophile utilisé.

Applications De Recherche Scientifique

L’acide acétique, (2-acétyl-4-nitrophénoxy)- a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour la préparation d’hétérocycles et d’autres molécules complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme précurseur pour la synthèse de composés pharmaceutiques.

Industrie : Utilisé dans la production de matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.

Mécanisme D'action

Le mécanisme d’action de l’acide acétique, (2-acétyl-4-nitrophénoxy)- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes nitro et acétyle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut subir des transformations métaboliques, conduisant à la formation de métabolites actifs qui exercent des effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylacétique : Un précurseur dans la synthèse de l’acide acétique, (2-acétyl-4-nitrophénoxy)-.

Acide 4-nitrophénylacétique : Structure similaire mais sans groupe acétyle.

Acide 2-nitrophénylacétique : Structure similaire mais sans groupe acétyle.

Unicité

L’acide acétique, (2-acétyl-4-nitrophénoxy)- est unique en raison de la présence à la fois de groupes nitro et acétyle sur le cycle phényle, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications synthétiques et de recherche.

Propriétés

IUPAC Name |

2-(2-acetyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-6(12)8-4-7(11(15)16)2-3-9(8)17-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXXDHFQIYRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326977 | |

| Record name | NSC624899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-63-5 | |

| Record name | 2-(2-Acetyl-4-nitrophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88521-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC624899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.